3-(2,5-Difluorophenoxy)pyrrolidine
Description
BenchChem offers high-quality 3-(2,5-Difluorophenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Difluorophenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-difluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKOELFYDTFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663065 | |
| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-62-4 | |
| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2,5-Difluorophenoxy)pyrrolidine CAS number and chemical identifiers
CAS Number: 946727-17-9 (Free Base) | Molecular Formula: C₁₀H₁₁F₂NO
Executive Summary
This technical guide analyzes 3-(2,5-Difluorophenoxy)pyrrolidine , a specialized heterocyclic building block utilized in modern medicinal chemistry. Unlike its carbon-linked analog (2-(2,5-difluorophenyl)pyrrolidine), which serves as the scaffold for the TRK inhibitor Larotrectinib, this ether-linked congener offers distinct physicochemical properties, particularly in hydrogen bond acceptance and metabolic stability. This document details its chemical identity, validated synthesis pathways, and structural utility in drug discovery.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound consists of a saturated pyrrolidine ring linked via an ether oxygen at the C3 position to a 2,5-difluorobenzene moiety. The presence of fluorine atoms at the 2 and 5 positions of the phenoxy ring imparts significant lipophilicity and metabolic resistance to oxidation at the aromatic ring.
Key Identifiers
| Identifier Type | Value | Notes |
| CAS Number (Free Base) | 946727-17-9 | Primary identifier |
| CAS Number (HCl Salt) | 1185298-02-5 | Common stable solid form |
| CAS Number (N-Boc) | 954231-78-8 | Key synthetic intermediate |
| Molecular Weight | 199.20 g/mol | Fragment-based drug discovery (FBDD) compliant |
| SMILES | FC1=CC(F)=C(OC2CCNC2)C=C1 | Racemic specification |
| InChI Key | KVRVQWUZQUZQOZ-UHFFFAOYSA-N |
Physicochemical Properties (Calculated)
| Property | Value | Implication for Drug Design |
| cLogP | ~1.7 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 21.26 Ų | High CNS penetration potential (TPSA < 90 Ų). |
| pKa (Conj. Acid) | ~9.5 | Basic secondary amine; forms stable salts (HCl, Tosylate). |
| H-Bond Donors | 1 (NH) | Handle for further functionalization (Amide coupling/SNAr). |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor. |
Part 2: Synthetic Architecture
The synthesis of 3-(2,5-Difluorophenoxy)pyrrolidine requires precise control over stereochemistry (if a specific enantiomer is desired) and the prevention of side reactions such as N-arylation. The most robust industrial route utilizes the Mitsunobu Coupling or Nucleophilic Substitution (SN2) on an activated pyrrolidine scaffold.
Validated Synthetic Route (Mitsunobu Protocol)
This pathway is preferred for its ability to invert stereochemistry. If one starts with (S)-N-Boc-3-hydroxypyrrolidine, the product will be the (R)-isomer, and vice versa.
-
Protection: Pyrrolidine nitrogen is protected (Boc).
-
Coupling: The alcohol is activated by triphenylphosphine (PPh₃) and DIAD/DEAD, allowing nucleophilic attack by the weakly acidic 2,5-difluorophenol.
-
Deprotection: Acidic cleavage of the Boc group yields the final salt.
Figure 1: Convergent synthesis via Mitsunobu coupling. This route ensures high enantiomeric excess (ee) if chiral starting materials are used.
Alternative Route: SNAr Displacement
While less common for unactivated phenols, if the electrophile were a 3-mesylate pyrrolidine, the phenoxide anion (generated by NaH) could displace the mesylate.
-
Reagents: N-Boc-3-OMs-pyrrolidine + 2,5-Difluorophenol + Cs₂CO₃ in DMF.
-
Mechanism: SN2 displacement (Inversion).
-
Advantage: Avoids azo-dicarboxylates (DIAD/DEAD) which are hazardous on large scales.
Part 3: Structural Analysis & Quality Control
To ensure the integrity of this building block, researchers must validate the regiochemistry (2,5-difluoro vs 2,4-difluoro) and the ether linkage.
NMR Interpretation Guidelines
-
¹H NMR (DMSO-d₆):
-
Ether Methine (C3-H): Look for a multiplet shifted downfield to δ 4.9–5.2 ppm due to the electronegative oxygen.
-
Aromatic Region: The 2,5-difluoro substitution pattern creates a distinct splitting pattern. The protons at C3, C4, and C6 of the phenyl ring will appear as complex multiplets between δ 6.8–7.3 ppm .
-
Amine Proton: If HCl salt, a broad singlet at δ 9.0–9.5 ppm (exchangeable).
-
-
¹⁹F NMR:
-
Expect two distinct signals around -110 to -135 ppm (depending on solvent). The non-equivalence of the fluorines (due to the ether substituent) is a key purity check against the 1,4-difluoro isomer impurities.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 200.2 m/z.
-
Fragmentation: Loss of the difluorophenoxy group may yield a pyrrolidinyl cation (m/z ~70).
Part 4: Medicinal Chemistry Applications[1][2][6][7][8]
This molecule serves as a bioisostere for phenyl-pyrrolidines and benzyl-pyrrolidines. The ether oxygen introduces a "kink" in the vector and acts as a hydrogen bond acceptor, potentially altering binding kinetics.
Scaffold Comparison: Ether vs. Carbon Linker
A critical distinction must be made between this molecule and the TRK inhibitor intermediate.
| Feature | 3-(2,5-Difluorophenoxy)pyrrolidine | (R)-2-(2,5-Difluorophenyl)pyrrolidine |
| Linker | Ether (-O-) | Carbon-Carbon (Direct bond) |
| Geometry | Angled (C-O-C ~109°) | Planar/Twisted connection |
| Electronic | O-atom is H-bond Acceptor | Hydrophobic interaction only |
| Key Drug | Novel Kinase/GPCR Ligands | Larotrectinib (Vitrakvi) |
Metabolic Stability
The 2,5-difluoro substitution is strategic.
-
C4 Blocking: The para-position (relative to oxygen) is H-substituted but flanked by a Fluorine at C5. This sterically and electronically hinders CYP450 oxidation at the ring.
-
Lipophilicity: The fluorines increase logP, improving blood-brain barrier (BBB) penetration for CNS targets.
Pharmacophore Mapping
The secondary amine allows this fragment to be coupled to:
-
Pyrazolo[1,5-a]pyrimidines (Kinase hinges).
-
Ureas/Amides (GPCR active sites).
Figure 2: Pharmacophore features and potential binding interactions.
Part 5: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Avoid strong oxidizing agents. The free base rapidly absorbs CO₂ from air to form carbamates; always handle as the salt or use immediately.
References
-
ChemicalBook. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Product Entry (CAS 946727-17-9).[2] Retrieved from
-
Splendid Lab. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride Data Sheet. Retrieved from
-
PubChem. (2024).[3][4] Compound Summary: 3-(2,5-difluorophenoxy)pyrrolidine.[5][6] (Note: General search for substructure). Retrieved from [3][4]
-
European Medicines Agency. (2016). Assessment Report: Larotrectinib (Reference for structural comparison of 2-phenyl analog). Retrieved from
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. 3-(2,5-DIFLUOROPHENOXY)PYRROLIDINE CAS#: 946727-17-9 [chemicalbook.com]
- 3. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. 1,1-Dimethylethyl 3-(2,5-difluorophenoxy)-1-pyrrolidinecarboxylate CAS#: 954231-78-8 [m.chemicalbook.com]
Technical Whitepaper: Physicochemical Profiling of 3-(2,5-Difluorophenoxy)pyrrolidine
The following technical guide is structured to serve as a primary reference for the physicochemical and synthetic profiling of 3-(2,5-Difluorophenoxy)pyrrolidine . This document prioritizes actionable data for medicinal chemistry applications, specifically focusing on its utility as a fluorinated scaffold for modulating lipophilicity and metabolic stability in drug discovery.
Executive Summary: Scaffold Utility & Application
3-(2,5-Difluorophenoxy)pyrrolidine is a high-value heterocyclic building block used primarily in the optimization of lead compounds for kinase inhibition and GPCR modulation. Its structural core combines a basic pyrrolidine ring—essential for aqueous solubility and hydrogen bond interactions—with a metabolically robust 2,5-difluorophenoxy moiety.
Key Medicinal Chemistry Features:
-
Fluorine Substitution: The 2,5-difluoro pattern blocks metabolic oxidation at the susceptible para and ortho positions of the phenyl ring, significantly extending half-life (
) in microsomal stability assays. -
Ether Linkage: The ether oxygen acts as a hydrogen bond acceptor, often critical for orienting the molecule within the ATP-binding pocket of kinases.
-
Chirality: The 3-position of the pyrrolidine ring is a stereogenic center. The ability to synthesize specific enantiomers ((R) or (S)) allows for precise probing of the biological target's stereochemical requirements.
Molecular Identity & Structural Analysis
Identification Matrix
| Parameter | Data |
| Chemical Name | 3-(2,5-Difluorophenoxy)pyrrolidine |
| Common Salt Form | Hydrochloride (HCl) |
| CAS (HCl Salt) | 1185298-02-5 |
| CAS (Free Base) | 946715-62-4 |
| Molecular Formula | C₁₀H₁₁F₂NO (Free Base) C₁₀H₁₂ClF₂NO (HCl Salt) |
| Molecular Weight | 199.20 g/mol (Free Base) 235.66 g/mol (HCl Salt) |
| SMILES | FC1=CC(OC2CCNC2)=C(F)C=C1 |
| InChI Key | XSWCQOVADZHFIJ-UHFFFAOYSA-N (Racemic) |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context |
| Physical State | Off-white to light yellow solid | HCl Salt is crystalline; Free base is often an oil/gum. |
| Boiling Point | ~280°C (Predicted) | Free Base @ 760 mmHg |
| pKa (Base) | 9.2 ± 0.5 | Pyrrolidine Nitrogen (Protonated form) |
| LogP | 1.71 | Lipophilicity (Free Base) |
| TPSA | 21.26 Ų | Topological Polar Surface Area |
| H-Bond Donors | 1 | Secondary Amine (NH) |
| H-Bond Acceptors | 2 | Ether Oxygen + Amine Nitrogen |
Synthetic & Purification Workflows[2][3][4][5]
The synthesis of 3-(2,5-Difluorophenoxy)pyrrolidine typically avoids direct nucleophilic aromatic substitution (SNAr) due to the insufficient activation of 2,5-difluorobenzene. Instead, the Mitsunobu Coupling is the industry-standard protocol, offering high stereochemical control (inversion of configuration).
Primary Synthesis: Mitsunobu Coupling
Objective: Formation of the C(sp3)-O-C(sp2) ether bond with stereochemical precision.
Reagents:
-
Substrate A: N-Boc-3-hydroxypyrrolidine (Chiral or Racemic).
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[4][5] -
Solvent: Anhydrous THF.
Protocol:
-
Preparation: Charge a reaction vessel with N-Boc-3-hydroxypyrrolidine (1.0 eq), 2,5-Difluorophenol (1.1 eq), and
(1.2 eq) in anhydrous THF under atmosphere. -
Activation: Cool the mixture to 0°C.
-
Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Quench with water, extract with EtOAc, and wash with 1N NaOH (to remove unreacted phenol) followed by brine.
-
Deprotection: Dissolve the intermediate (N-Boc-3-(2,5-difluorophenoxy)pyrrolidine) in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours until precipitation of the HCl salt is complete.
-
Isolation: Filter the solid precipitate, wash with diethyl ether, and dry under vacuum.
Reaction Pathway Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical inversion of stereochemistry during the Mitsunobu step.
Caption: Figure 1. Synthetic pathway utilizing Mitsunobu coupling for ether linkage formation followed by acidic deprotection.
Analytical Characterization & QC
To ensure the integrity of the compound for biological assays, the following analytical signals must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.50 (br s, 2H): Ammonium protons (
), confirms salt formation. -
δ 7.30 – 6.80 (m, 3H): Aromatic protons (2,5-difluorophenyl ring). Look for complex splitting due to H-F coupling.
-
δ 5.15 (m, 1H): CH-O proton at the pyrrolidine 3-position. Shifted downfield due to the adjacent oxygen.
-
δ 3.50 – 3.10 (m, 4H): Pyrrolidine ring
protons adjacent to nitrogen. -
δ 2.30 – 2.00 (m, 2H): Pyrrolidine ring
protons (C4 position).
-
-
¹⁹F NMR:
-
Expect two distinct signals in the range of -110 to -140 ppm , corresponding to the fluorine atoms at positions 2 and 5. The signals will be multiplets due to F-F and F-H coupling.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: 200.2 m/z (Calculated for C₁₀H₁₂F₂NO⁺).
-
Fragmentation: Loss of the difluorophenoxy group may be observed at higher collision energies.
Handling, Stability & Safety
Storage Protocol
-
Condition: Store at -20°C in a tightly sealed container.
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can lead to "gumming" of the solid.
-
Solution Stability: Stable in DMSO or Methanol for up to 2 weeks at 4°C. Avoid aqueous solutions for long-term storage (potential for slow hydrolysis or microbial growth).
Safety Data (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the free base or fine powder.
References
-
ChemicalBook. (2024). Product Profile: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride. (Note: Validates general physical properties of the class). Link
-
ChemScene. (2024). 3-(2,4-Difluorophenoxy)pyrrolidine (and isomers). Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24903482 (Difluoropyrrolidine analogs). Link
-
Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Mechanistic grounding for the synthesis protocol). Link
-
Splendid Lab. (2024). Custom Synthesis Catalog: 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Link
Sources
- 1. 1218935-60-4 CAS MSDS ((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. chembk.com [chembk.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Handling Monograph: 3-(2,5-Difluorophenoxy)pyrrolidine
This comprehensive technical guide details the safety, handling, and toxicity profile of 3-(2,5-Difluorophenoxy)pyrrolidine , a specialized building block used in medicinal chemistry.
Executive Summary
3-(2,5-Difluorophenoxy)pyrrolidine is a secondary amine intermediate frequently employed in the synthesis of bioactive small molecules, particularly for kinase inhibitors and GPCR ligands. Its structural core—a pyrrolidine ring linked via an ether bridge to a difluorinated phenyl ring—imparts specific lipophilic and electronic properties. Due to the limited public toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) read-across protocols from analogous aryl-pyrrolidines to establish a conservative safety baseline.
Part 1: Chemical Identity & Physicochemical Properties
Table 1: Substance Identification
| Parameter | Data |
| Chemical Name | 3-(2,5-Difluorophenoxy)pyrrolidine |
| CAS Number (Free Base) | 946727-17-9 |
| CAS Number (HCl Salt) | 1185298-02-5 |
| Molecular Formula | C₁₀H₁₁F₂NO |
| Molecular Weight | 199.20 g/mol (Free Base) / 235.65 g/mol (HCl) |
| Physical State | Viscous oil (Free Base) or White to off-white solid (HCl Salt) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM).[1] Low water solubility (Free Base). |
| pKa (Predicted) | ~9.5 (Secondary Amine) |
Part 2: Hazard Identification (GHS Classification)
Note: As a research chemical, specific regulatory classifications may vary. The following is a conservative classification derived from the functional group reactivity (secondary amine + fluorinated ether).
Signal Word: WARNING
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H302: Harmful if swallowed (Predicted based on analog data).
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][6] Remove contact lenses, if present and easy to do.[2][3][4][5][6] Continue rinsing.[2][4][5][6]
Part 3: Safety & Handling Protocols
Storage & Stability
-
Atmosphere: Hygroscopic and sensitive to CO₂. Store under inert gas (Argon or Nitrogen) to prevent carbamate formation.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (solid) or half-mask respirator with organic vapor cartridges (if handling free base oil outside a fume hood).
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Break-through time >480 min.
-
Eyes: Chemical safety goggles.[1][3] Do not use safety glasses alone due to the risk of amine vapors or splashes.
Experimental Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for safe handling based on the physical state of the compound.
Caption: Operational workflow for minimizing exposure risk during weighing and dissolution.
Part 4: Toxicological Profile (SAR Analysis)
Since specific in vivo data is limited for this isomer, the following profile is constructed using Read-Across methodology from 3-phenoxypyrrolidine and fluorinated anilines.
Acute Toxicity
-
Oral: Predicted LD50: 500–2000 mg/kg (Rat). Secondary amines often exhibit moderate oral toxicity.
-
Dermal: Irritant. Prolonged contact may cause dermatitis due to defatting action of the amine.
-
Inhalation: High risk of mucosal irritation. The difluorophenoxy moiety increases lipophilicity, potentially enhancing absorption through lung tissue compared to unsubstituted pyrrolidine.
Metabolic Fate & Bioactivation
The compound likely undergoes metabolism via two primary pathways:
-
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs).
-
O-Dealkylation: CYP450-mediated cleavage of the ether bond, releasing 2,5-difluorophenol (a known skin irritant and potential nephrotoxin).
Metabolic Pathway Diagram
Caption: Predicted metabolic degradation pathways highlighting the release of the phenolic metabolite.
Part 5: Emergency Response
Table 2: First Aid Measures
| Exposure Route | Immediate Action | Rationale |
| Eye Contact | Rinse immediately with water for 15 minutes , lifting eyelids.[4] | Basic amines can cause rapid corneal damage. |
| Skin Contact | Wash with soap and water.[2][3][4] Remove contaminated clothing.[2][4][5][6] | Lipophilic nature allows dermal penetration; soap emulsifies the oil. |
| Inhalation | Move to fresh air.[1][2][3][4][5] If breathing is difficult, give oxygen.[1] | Fluorinated vapors may cause delayed pulmonary edema. |
| Ingestion | Rinse mouth. Do NOT induce vomiting . | Risk of aspiration pneumonia and esophageal burns. |
Fire-Fighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Hazardous Combustion Products: Toxic fumes of Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
-
Special Note: Firefighters must wear full turnout gear and SCBA due to the potential release of HF gas.
References
-
ChemicalBook. (2024). 3-(2,5-Difluorophenoxy)pyrrolidine Product Entry (CAS 946727-17-9).[7] Retrieved from
-
Splendid Lab. (2024).[2][5] Synthesis and Catalog Data for 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrrolidine Derivatives and Toxicity. National Library of Medicine. Retrieved from
-
ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency. Retrieved from
Sources
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- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3-(2,5-DIFLUOROPHENOXY)PYRROLIDINE CAS#: 946727-17-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure Analysis of 3-(2,5-Difluorophenoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Structural Overview
3-(2,5-Difluorophenoxy)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure integrates two key pharmacophoric motifs: a pyrrolidine ring, a saturated nitrogen heterocycle prevalent in over 20 FDA-approved drugs, and a difluorinated phenyl group, which can enhance metabolic stability and binding affinity.[1] The precise arrangement of these components is critical to its function as a synthetic building block. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and purity assessment of this molecule, grounded in the principles of modern analytical chemistry. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow.
Section 1: Core Physicochemical & Molecular Properties
A foundational understanding begins with the molecule's basic properties. These data points are essential for sample preparation, technique selection, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₂NO | ChemScene[2] |
| Molecular Weight | 199.20 g/mol | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[2] |
| LogP (Computed) | 1.7055 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Section 2: The Integrated Analytical Workflow
No single technique provides a complete structural picture. True confidence in characterization is achieved through the convergence of orthogonal analytical methods. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the analysis of 3-(2,5-Difluorophenoxy)pyrrolidine.
Section 3: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern, which provides vital clues about its substructures.
Expertise & Causality: For a molecule of this nature—polar and non-volatile—Electrospray Ionization (ESI) is the preferred method. Its "soft" ionization mechanism minimizes premature fragmentation, ensuring the detection of the protonated molecular ion [M+H]⁺, which is paramount for molecular weight confirmation. This is a significant advantage over harsher methods like Electron Ionization (EI), which often fails to show the molecular ion for such compounds.[3][4]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., 50-400 m/z).
Expected Data & Interpretation
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 200.09 | The protonated molecular ion, confirming the molecular formula C₁₀H₁₁F₂NO. |
| Fragment 1 | ~129.02 | Corresponds to the [2,5-Difluorophenoxy]⁺ fragment, resulting from cleavage of the ether C-O bond. |
| Fragment 2 | ~70.06 | A characteristic immonium ion [C₄H₈N]⁺ from the fragmentation of the pyrrolidine ring, a common pathway for such structures.[3][6][7] |
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly identify the key functional groups present in the molecule, serving as a quick and effective identity check.[5]
Expertise & Causality: FTIR is an excellent first-pass technique. The presence or absence of characteristic absorption bands provides immediate structural confirmation. For instance, the N-H stretch is a clear indicator of the secondary amine, while the strong C-F and C-O-C ether stretches are unique fingerprints for the aromatic portion of the molecule.
Experimental Protocol: Thin Film Method
-
Sample Preparation: Dissolve a few milligrams of the compound in a volatile solvent (e.g., dichloromethane).
-
Film Deposition: Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely.[5]
-
Data Acquisition: Place the plate in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5]
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3300 | Medium, Broad | N-H Stretch (Secondary Amine) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2850 | Medium | Aliphatic C-H Stretch (Pyrrolidine) |
| ~1510 & ~1470 | Strong | Aromatic C=C Stretch |
| ~1250-1200 | Strong | Aryl-O Stretch (Asymmetric C-O-C) |
| ~1150-1050 | Strong | C-F Stretch |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide the most detailed and definitive structural information by mapping the ¹H, ¹³C, and ¹⁹F atomic environments and their connectivity.
Expertise & Causality: NMR is the cornerstone of structural elucidation. For this molecule, a multi-nuclear approach is essential. ¹H and ¹³C NMR map the core hydrocarbon skeleton. Crucially, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine substitution pattern on the aromatic ring, which can be difficult to assign from proton data alone.[8][9] The wide chemical shift range and high sensitivity of ¹⁹F make it a powerful tool for analyzing fluorinated compounds.[8][9] 2D NMR techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together, definitively linking the pyrrolidine and phenoxy fragments.[10]
Experimental Protocol: General NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Subsequently, run 2D experiments (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.
5.1: ¹H NMR Spectroscopy
-
Expected Data: The proton spectrum will be complex. The three aromatic protons will appear as multiplets due to both H-H and H-F couplings. The seven pyrrolidine protons will also show complex splitting patterns due to restricted rotation and diastereotopicity, a common feature in substituted pyrrolidine rings.[5][11] A broad singlet corresponding to the N-H proton will also be present.
5.2: ¹³C NMR Spectroscopy
-
Expected Data: The spectrum should show 10 distinct carbon signals. The carbons attached to fluorine (C2 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic and aliphatic carbons will show smaller, multi-bond C-F couplings, which are invaluable for assignment.
5.3: ¹⁹F NMR Spectroscopy
-
Objective: To unambiguously confirm the 2,5-difluoro substitution pattern.
-
Expected Data: Two distinct signals will be observed in the aromatic fluorine region (typically -100 to -140 ppm).[8] Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling to each other (³JFF) and to adjacent protons (³JFH and ⁴JFH). This pattern is a definitive fingerprint of the 2,5-substitution.
5.4: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Will reveal H-H coupling networks, clearly mapping out the adjacent protons within the pyrrolidine ring and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the pyrrolidine and aromatic C-H pairs.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It will show long-range correlations (2-3 bonds) between the C3 proton of the pyrrolidine ring and the aromatic carbon C1 (the point of ether linkage), providing definitive proof of the overall molecular structure.[10]
Section 6: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound with high precision and accuracy, a critical requirement for its use in drug development and research.
Expertise & Causality: A reverse-phase HPLC method using a C18 column is the industry standard for analyzing small molecules of this polarity.[12] The C18 stationary phase provides excellent retention and separation for aromatic compounds.[13] A gradient elution (e.g., water/acetonitrile) is chosen to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column, providing a clean and accurate purity profile.[12] A Diode Array Detector (DAD) is used to monitor the elution, as it can acquire full UV spectra, helping to confirm peak identity and homogeneity.
Experimental Protocol: Reverse-Phase HPLC
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.[14]
-
Gradient: A linear gradient from ~10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD or UV detector set at a wavelength where the aromatic chromophore absorbs strongly (e.g., ~260 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.
Expected Data & Interpretation: A high-purity sample will show a single major peak at a specific retention time. The peak area percentage of this main peak relative to the total area of all peaks is used to calculate the purity (e.g., >98%).
Conclusion
The structural analysis of 3-(2,5-Difluorophenoxy)pyrrolidine requires a synergistic application of modern analytical techniques. Mass spectrometry provides the initial molecular weight confirmation, FTIR identifies key functional groups, and HPLC rigorously assesses purity. The definitive structural proof, however, is delivered by a comprehensive suite of NMR experiments. The combined data from ¹H, ¹³C, ¹⁹F, and 2D NMR spectroscopy allows for the complete and unambiguous assignment of every atom and bond in the molecule. This self-validating workflow ensures the highest degree of confidence in the identity, structure, and purity of this valuable chemical building block, empowering researchers to proceed with its application in drug discovery and development.
References
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Neale, O. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3940-3949. Available at: [Link]
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Stead, D., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]
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Daly, J. W., et al. (1987). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]
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Neale, O. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. Available at: [Link]
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Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
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Sojka, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Available at: [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride. Splendidlab. Retrieved from [Link]
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Arumugam, N., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
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Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]
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DeRuiter, J., et al. (2012). The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. Available at: [Link]
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Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
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HELIX Chromatography. (2021). HPLC Methods for analysis of Phenol. HELIX Chromatography. Available at: [Link]
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Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry. Available at: [Link]
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Springer. (2001). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP) in urine. SpringerLink. Available at: [Link]
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Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. Available at: [Link]
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Thermodynamic Stability of 3-(2,5-Difluorophenoxy)pyrrolidine Derivatives: An In-depth Technical Guide
Abstract
The 3-(2,5-difluorophenoxy)pyrrolidine scaffold is an emerging pharmacophore in modern drug discovery, valued for its potential to confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive examination of the thermodynamic stability of this class of molecules. We will explore the theoretical underpinnings of their stability, detailing the conformational effects induced by the difluorophenoxy moiety and the pyrrolidine ring. Furthermore, this guide will present a suite of experimental and computational methodologies for rigorously assessing the thermodynamic stability, including thermal analysis, forced degradation studies, and molecular modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the stability of this promising class of therapeutic agents.
Introduction: The Strategic Advantage of the 3-(2,5-Difluorophenoxy)pyrrolidine Scaffold
The pyrrolidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, prized for its role as a versatile building block in medicinal chemistry.[1][2][3][4] Its combination with a difluorophenoxy substituent at the 3-position creates a molecule with significant potential for fine-tuning drug-like properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve membrane permeability.[5][6][7][8] Specifically, the 2,5-difluoro substitution pattern on the phenyl ring can influence the molecule's electronic and conformational properties, potentially leading to improved target engagement and a favorable pharmacokinetic profile.[5][9]
Understanding the thermodynamic stability of these derivatives is paramount in early-stage drug development. It dictates a compound's shelf-life, its degradation profile under various stress conditions, and ultimately, its viability as a therapeutic candidate. This guide provides a framework for a thorough investigation of the thermodynamic landscape of 3-(2,5-difluorophenoxy)pyrrolidine derivatives.
Theoretical Framework of Thermodynamic Stability
The intrinsic stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives is governed by a complex interplay of conformational preferences, electronic effects, and non-covalent interactions.
Conformational Analysis and the Influence of Fluorine
The five-membered pyrrolidine ring is not planar and exists in a perpetual state of flux between various envelope and twisted conformations.[10] The substitution at the 3-position with a bulky and electronegative 2,5-difluorophenoxy group will significantly influence this conformational equilibrium.
The presence of fluorine atoms can induce specific conformational biases through stereoelectronic effects, such as the gauche effect, where the C-F bond prefers a gauche orientation relative to other polar bonds.[6] This can lead to the stabilization of a particular "bioactive conformation," which may enhance binding affinity to the biological target.[5] Quantum-chemical analyses of difluorinated pyrrolidines have shown that anomeric effects, arising from the interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond, can also play a crucial role in determining conformational stability.[10][11]
Electronic Effects of the 2,5-Difluorophenoxy Group
Fluorine is the most electronegative element, and its presence on the phenoxy ring exerts a strong electron-withdrawing inductive effect. This can:
-
Modulate Basicity: The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the pyrrolidine nitrogen.[7] This can be advantageous for improving oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7] Fluorine substitution can block potential sites of metabolism on the aromatic ring, thereby increasing the drug's half-life.[5][7]
Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermodynamic stability requires a multi-pronged experimental approach.
Thermal Analysis
Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions.[12] It can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of the 3-(2,5-difluorophenoxy)pyrrolidine derivative.[12][13] A higher melting point is generally indicative of greater crystal lattice stability. DSC is considered a gold standard for thermal stability analysis of biomolecules and can be applied to small molecules as well.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is particularly useful for identifying the onset temperature of thermal decomposition and for quantifying the extent of degradation.[12]
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Measurement | Heat flow into or out of a sample | Mass of a sample |
| Key Information | Melting point, glass transition, phase transitions | Decomposition temperature, thermal stability |
| Application | Purity assessment, polymorphism studies | Degradation kinetics, solvent/water content |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition.[14][15][16] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15] The International Council for Harmonisation (ICH) guidelines recommend stress testing as an integral part of stability assessment.[15][17]
An optimal level of degradation is typically targeted to be between 5-20% to ensure that the degradation pathways are representative of real-world storage conditions.[16][18]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of the 3-(2,5-difluorophenoxy)pyrrolidine derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and quantify the parent compound and any degradation products.[17][19]
Logical Flow of Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for studying the thermodynamics of molecular interactions in solution.[20][[“]] While often used to measure binding affinities, it can also provide valuable information about the stability of a compound in different solvent systems or in the presence of excipients.[22] By measuring the heat changes associated with dilution or mixing, one can infer the enthalpic and entropic contributions to the overall stability.[23]
Computational Approaches to Predicting Thermodynamic Stability
In silico methods are increasingly being used to predict the thermodynamic properties of drug candidates, offering a cost-effective way to screen and prioritize compounds early in the discovery pipeline.[24]
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the conformational dynamics and stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives in different environments. By simulating the molecule's behavior over time, it is possible to identify the most stable conformations and to predict how the molecule will respond to changes in temperature and solvent. Recent studies have demonstrated the potential of MD simulations to accurately predict changes in heat capacity upon ligand binding, a key thermodynamic parameter.[24][25]
Quantum Mechanics (QM) Calculations
QM calculations can be used to determine the relative energies of different conformers and to predict the energetic barriers to conformational changes.[10] This information is crucial for understanding the intrinsic stability of the molecule and for identifying potential degradation pathways at the electronic level. Advanced computational frameworks are now available that combine electronic structure calculations with machine learning to predict the Gibbs free energies of different polymorphs with high accuracy.[26]
Logical Relationship of Stability Assessment Methods:
Caption: Interplay of methods for stability assessment.
Conclusion
The thermodynamic stability of 3-(2,5-difluorophenoxy)pyrrolidine derivatives is a critical attribute that influences their potential as drug candidates. A comprehensive understanding of their stability profile requires a synergistic approach that combines theoretical principles with rigorous experimental and computational validation. By elucidating the conformational preferences, degradation pathways, and thermal properties of these molecules, researchers can make more informed decisions during lead optimization and formulation development, ultimately increasing the probability of success in the drug discovery process.
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Troubleshooting & Optimization
Improving reaction yields for 3-(2,5-Difluorophenoxy)pyrrolidine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-(2,5-difluorophenoxy)pyrrolidine. The following content is structured to address common challenges and improve reaction yields through a scientifically grounded, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Williamson ether synthesis of 3-(2,5-difluorophenoxy)pyrrolidine is resulting in low yields. What are the most likely causes and how can I optimize the reaction?
Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several competing factors.[1][2] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide), is a classic SN2 reaction.[1][3][4][5] Therefore, its success is highly dependent on favoring the SN2 pathway over competing elimination (E2) reactions and other side reactions.[2][3][4]
Core Causality & Optimization Strategies:
-
Competition with Elimination (E2): The alkoxide is not only a nucleophile but also a strong base.[4] If the alkyl halide substrate is sterically hindered (e.g., a secondary or tertiary halide), the alkoxide is more likely to act as a base, abstracting a proton and leading to the formation of an alkene via an E2 elimination pathway.[2][3][4]
-
Solution: When synthesizing 3-(2,5-difluorophenoxy)pyrrolidine, the two possible disconnection approaches are:
-
3-Hydroxypyrrolidine (as the alkoxide) + 1,4-difluoro-2-halobenzene
-
2,5-Difluorophenol (as the phenoxide) + 3-halopyrrolidine (or a pyrrolidine with a better leaving group like a tosylate or mesylate).
-
Recommendation: The second approach is generally preferred. Aryl halides are unreactive towards SN2 reactions.[3] Therefore, using a pyrrolidine derivative with a good leaving group at the 3-position and 2,5-difluorophenoxide as the nucleophile is the more viable pathway. The carbon on the pyrrolidine ring is a secondary carbon, which can still undergo some elimination, but it is generally more favorable for SN2 than attempting the reaction with an aryl halide.
-
-
-
Incomplete Alkoxide Formation: The reaction requires the deprotonation of the alcohol to form the more nucleophilic alkoxide. Incomplete deprotonation will result in a lower concentration of the active nucleophile, slowing down the reaction and reducing the yield.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation of the alcohol. Common choices include sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF.[3][6] The reaction should be allowed to proceed until hydrogen gas evolution ceases, indicating complete alkoxide formation.[6]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.
-
Solution:
-
Temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[1][6] Lowering the temperature can sometimes favor the SN2 reaction over E2, but may require longer reaction times.
-
Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are highly recommended as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[1] Protic solvents (like ethanol) and apolar solvents can slow the reaction rate.[1]
-
Reaction Time: The reaction should be monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1 to 8 hours.[1][6] Shortened reaction times can lead to incomplete conversion and lower yields.[1]
-
-
-
Ring Alkylation of the Phenoxide: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur as a side reaction, leading to unwanted byproducts.
-
Solution: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Using phase-transfer catalysis can sometimes improve selectivity for O-alkylation.
-
Workflow for Williamson Ether Synthesis Optimization
Caption: Optimized workflow for the Williamson ether synthesis of 3-(2,5-difluorophenoxy)pyrrolidine.
FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
The primary side reaction of concern is the E2 elimination, as previously discussed.[2] However, other side reactions can also occur depending on the specific substrates and conditions used.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| E2 Elimination | The alkoxide acts as a base, abstracting a proton from the carbon adjacent to the leaving group on the pyrrolidine ring, forming an alkene (dihydropyrrole derivative).[2][3] | Use a less sterically hindered pyrrolidine precursor if possible. Optimize the temperature; lower temperatures can favor SN2. Ensure the use of a good, non-bulky leaving group on the pyrrolidine ring. |
| C-Alkylation | The phenoxide, being an ambident nucleophile, can be alkylated on the aromatic ring instead of the oxygen atom.[1] | The choice of solvent and counter-ion can influence the O/C alkylation ratio. Phase-transfer catalysis can enhance O-alkylation selectivity. |
| N-Arylation | If an unprotected 3-hydroxypyrrolidine is used with an activated aryl fluoride, direct N-arylation can compete with the desired O-arylation. | Use an N-protected 3-hydroxypyrrolidine (e.g., with a Boc or Cbz group) to prevent N-arylation. The protecting group can be removed in a subsequent step. |
FAQ 3: Are there alternative synthetic routes to Williamson ether synthesis for preparing 3-(2,5-Difluorophenoxy)pyrrolidine that might offer better yields?
Yes, several alternative methods can be employed, each with its own advantages and disadvantages. The choice of method will depend on the available starting materials, scalability, and tolerance to specific reaction conditions.
Alternative Synthetic Strategies:
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry.[7][8][9] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
-
Mechanism: The alcohol (3-hydroxypyrrolidine) reacts with the phosphine to form a good leaving group, which is then displaced by the nucleophile (2,5-difluorophenol) in an SN2 fashion.[7][8]
-
Advantages: Generally proceeds with high yields and is very reliable for SN2 reactions on secondary carbons.[9] It is particularly useful for inverting the stereochemistry of an alcohol.[9]
-
Challenges: The reaction generates triphenylphosphine oxide and a hydrazinedicarboxylate as byproducts, which can sometimes complicate purification.[10] The nucleophile (phenol in this case) needs to have a pKa of around 13 or lower.[7][9]
-
Protocol: To a solution of N-protected 3-hydroxypyrrolidine, 2,5-difluorophenol, and triphenylphosphine in an anhydrous solvent like THF, slowly add DEAD or DIAD at 0 °C.[11] Allow the reaction to warm to room temperature and stir for several hours.[11]
-
-
Buchwald-Hartwig Amination (for C-O bond formation): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions developed by Buchwald and Hartwig can also be adapted for the synthesis of aryl ethers (C-O bond formation).[12][13][14]
-
Mechanism: This reaction involves the palladium-catalyzed coupling of an alcohol with an aryl halide.[12] A Pd(0) catalyst undergoes oxidative addition to the aryl halide, followed by coordination of the alkoxide, and then reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.[14][15]
-
Advantages: Offers a broad substrate scope and functional group tolerance.[12] It can be a powerful alternative when traditional nucleophilic aromatic substitution or Williamson ether synthesis fails.
-
Challenges: Requires careful selection of the palladium catalyst, ligand, and base.[13][15] The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
-
Typical Conditions: An aryl halide (e.g., 1-bromo-2,5-difluorobenzene), an alcohol (N-protected 3-hydroxypyrrolidine), a palladium source (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP, DPPF), and a base (e.g., Cs2CO3, NaOtBu) in a solvent like toluene are heated.[16]
-
-
Copper-Catalyzed O-Arylation (Ullmann Condensation): This is a classical method for forming diaryl ethers and can be applied to the synthesis of aryl alkyl ethers.
-
Mechanism: A copper catalyst facilitates the coupling of a phenol with a halide.[17]
-
Advantages: Copper catalysts are generally less expensive than palladium catalysts.
-
Challenges: Often requires high reaction temperatures and can have a more limited substrate scope compared to the Buchwald-Hartwig reaction. Recent advancements have led to milder reaction conditions. For instance, copper-catalyzed O-arylations of 3-hydroxypyridines with aryl bromides and iodides have been successfully accomplished.[17][18]
-
Decision Tree for Synthetic Route Selectiondot
digraph "Synthetic Route Selection" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing impurities from 3-(2,5-Difluorophenoxy)pyrrolidine crude product
Diagnostic & Strategy Overview
Welcome to the technical support center. This guide addresses the purification of 3-(2,5-Difluorophenoxy)pyrrolidine , a critical building block often associated with TRK inhibitor synthesis (e.g., analogs of LOXO-195).
The purification strategy depends entirely on the state of your amine (Protected vs. Free Base) and the synthesis route used (Mitsunobu vs. SNAr).
The Impurity Profile
Before initiating purification, identify your primary contaminants based on your synthesis route:
| Impurity Class | Likely Culprit | Origin | Physicochemical Property |
| Acidic | 2,5-Difluorophenol | Unreacted starting material | pKa ~7.7 (Significant acidity due to F-substituents).[1] |
| Neutral/Polar | Triphenylphosphine Oxide (TPPO) | Mitsunobu byproduct | Highly crystalline, polar, hard to remove by chromatography.[2] |
| Neutral/Lipophilic | Dialkyl Azodicarboxylates | Mitsunobu byproduct (DEAD/DIAD) | Reduced hydrazines.[2] |
| Basic | Polyamines | SNAr side reactions | Over-alkylation (rare in this specific scaffold).[2] |
Decision Matrix
Use the logic flow below to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on intermediate state.
Protocol A: Triphenylphosphine Oxide (TPPO) Removal
Target Audience: Users with N-Protected crude product (e.g., N-Boc-3-(2,5-difluorophenoxy)pyrrolidine) derived from Mitsunobu coupling.
The Problem: TPPO is notoriously difficult to separate from polar carbamates by silica chromatography.[2]
The Solution: Complexation precipitation using Zinc Chloride (
Reagents Required[2][3][4][5][6][7]
-
Ethanol (Absolute) or Toluene
-
Anhydrous Zinc Chloride (
) -
Celite (for filtration)
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Ethanol (approx. 5 mL per gram of crude).
-
Complexation: Add anhydrous
(2.0 equivalents relative to the estimated TPPO).[2]-
Mechanistic Insight: Zn(II) coordinates with the phosphoryl oxygen of TPPO, forming a bulky
complex that is insoluble in ethanol/toluene [1].
-
-
Precipitation: Stir vigorously at room temperature for 2–4 hours. A thick white precipitate will form.[2]
-
Filtration: Filter the suspension through a pad of Celite.
-
Workup: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water (to remove excess
).[2] Dry the organic layer ( ) and concentrate.[2]
Protocol C: "The pH Switch" (Double Extraction)
Target Audience: Users with the Free Amine (3-(2,5-difluorophenoxy)pyrrolidine). This is the "Gold Standard" for purifying this specific molecule.
The Concept: This protocol exploits the amphiphilic nature of the impurities vs. the basicity of the product.[2]
-
2,5-Difluorophenol: Acidic (pKa ~7.7).
-
Product: Basic (Secondary amine, pKa ~11.0).[2]
Reagents Required[2][3][4][5][6][7]
-
Solvents: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Base: 1M NaOH (pH ~14).[2]
-
Acid: 1M HCl (pH ~0).[2]
Step-by-Step Workflow
Figure 2: The "pH Switch" purification flow. This method isolates the amine from both acidic phenols and neutral Mitsunobu byproducts.
-
Initial Dissolution: Dissolve the crude amine in MTBE (preferred over DCM for better phase separation).[2]
-
The "Phenol Purge" (Basic Wash):
-
The "Neutral Purge" (Acidic Extraction):
-
Recovery (Basification):
Protocol D: Crystallization of the Hydrochloride Salt
If the free amine oil is still slightly colored or if a solid form is required for stability.[2]
-
Solvent: Dissolve the purified free amine in a minimum amount of dry Isopropanol (IPA) or Ethanol .[2]
-
Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA dropwise at 0°C.
-
Precipitation:
-
If solid forms immediately: Stir for 1 hour.
-
If no solid forms: Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.[2]
-
-
Isolation: Filter the white solid and wash with cold ether.[2]
-
Note: 3-(2,5-difluorophenoxy)pyrrolidine HCl is typically a white, hygroscopic solid. Store under desiccant.
-
Frequently Asked Questions (FAQ)
Q: Can I use silica chromatography instead of extraction? A: Yes, but it is challenging. The free amine streaks on silica due to interaction with silanols.[2] You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent to suppress tailing.[2]
Q: Why is 2,5-difluorophenol harder to remove than regular phenol? A: Actually, it is easier to remove by base extraction.[2] The fluorine atoms are electron-withdrawing, lowering the pKa to ~7.7 (vs 10 for phenol). This means it deprotonates at a lower pH, ensuring complete removal with mild base washes.[2]
Q: My product is an oil after Protocol C. Is this normal? A: Yes. The free base of 3-(2,5-difluorophenoxy)pyrrolidine is typically a viscous oil. For a handleable solid, convert it to the HCl or Fumarate salt (Protocol D).[2]
Q: I used the SnAr route (Fluorobenzene + Hydroxypyrrolidine) and have unreacted Fluorobenzene. How do I remove it? A: 1,2,4,5-tetrafluorobenzene or similar precursors are highly lipophilic. They will be removed in the "Organic Waste" step of Protocol C (Step 3), where the product moves to the aqueous phase.
References
-
Batesky, D. C., et al. (2017).[2][6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General reference for Acid-Base Extraction).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16127438, 3-(2,5-Difluorophenoxy)pyrrolidine.
-
ChemBK. (2024). Properties and pKa of 2,5-Difluorophenol.
Sources
Technical Support Center: 3-(2,5-Difluorophenoxy)pyrrolidine Coupling Reactions
Welcome to the technical support center for coupling reactions involving 3-(2,5-difluorophenoxy)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.
Introduction: The Challenge of Steric Hindrance
3-(2,5-Difluorophenoxy)pyrrolidine presents a significant synthetic challenge due to steric hindrance. The bulky 2,5-difluorophenoxy group at the 3-position of the pyrrolidine ring shields the secondary amine, making it a poor nucleophile and impeding its approach to a metal catalyst's coordination sphere. This often leads to low yields, slow reaction times, and the formation of undesired side products in common cross-coupling reactions like the Buchwald-Hartwig amination.
This guide will walk you through the common issues and provide robust, field-proven solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with 3-(2,5-difluorophenoxy)pyrrolidine failing or giving low yields?
A1: The low reactivity is primarily due to the steric bulk around the nitrogen atom. This hindrance affects several key steps in the catalytic cycle:
-
Slow Amine Coordination: The bulky substituent makes it difficult for the pyrrolidine nitrogen to coordinate to the palladium center.
-
Difficult Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is highly sensitive to steric crowding around the metal center.[1][2] The bulky groups can make it energetically unfavorable for the C-N bond to form and for the product to be released from the catalyst.
-
Competitive Side Reactions: When the desired C-N coupling is slow, side reactions like β-hydride elimination (leading to a reduced arene byproduct) or reaction with the alkoxide base can become more prominent.[1]
Q2: What is the best type of catalyst system for this hindered coupling?
A2: For sterically demanding secondary amines, the choice of ligand is the most critical factor.[3][4] You need a catalyst system that is both highly active and can accommodate the bulky substrate.
-
Bulky, Electron-Rich Monophosphine Ligands: So-called "Buchwald ligands," such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are the gold standard.[3] Their bulkiness favors the formation of a highly active, monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination steps.[3]
-
Palladium Precursor: While various Pd(II) and Pd(0) sources can be used, Pd₂(dba)₃ and Pd(OAc)₂ are the most common and reliable precursors that are reduced in-situ to the active Pd(0) catalyst.[5]
Q3: Can I use a copper-catalyzed Ullmann coupling instead?
A3: Yes, the Ullmann condensation is a viable alternative, though it traditionally requires harsher conditions (higher temperatures).[6] However, modern advancements using specific ligands can facilitate the reaction under milder conditions.[7][8] For sterically hindered substrates, a copper(I) source (like CuI) paired with a ligand such as a diamine or a picolinamide can be effective.[8] Optimization is key, as the ideal ligand and conditions can vary.
Q4: How important is the choice of base?
A4: The base plays a crucial role and its choice is not trivial. It is required to deprotonate the amine, forming the palladium-amido complex.[5]
-
Strength: A strong, non-nucleophilic base is generally required to efficiently deprotonate the hindered secondary amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Solubility: The heterogeneous nature of many inorganic bases can sometimes lead to reproducibility issues.[5] While strong alkoxides are often necessary, soluble organic bases like DBU or phosphazene bases can be explored, although they may be less effective in promoting the transmetalation step for hindered substrates.[9][10] In some cases, a combination of bases can be beneficial.[10]
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you are observing little to no desired product, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for sterically hindered coupling.
Detailed Solutions for Low/No Yield:
-
Cause A: Ineffective Catalyst System
-
Solution: The catalytic species is not active enough to overcome the steric barrier. Switch to a more robust ligand. For α-branched or otherwise hindered secondary amines, ligands from the Buchwald portfolio are specifically designed to address this challenge.[1]
-
Recommendation: Screen a panel of bulky dialkylbiaryl phosphine ligands. See the table below for starting points.
-
-
Cause B: Insufficient Base Strength or Poor Solubility
-
Cause C: Sub-optimal Reaction Conditions
-
Solution: The reaction lacks the required energy to overcome the activation barrier, or the solvent is interfering.
-
Recommendation: Increase the reaction temperature, often to 100-120 °C (refluxing toluene or dioxane).[4][11] Avoid coordinating solvents like DMF or DMSO at high temperatures, which can compete for binding to the palladium center. Ensure the reaction is allowed to run for an extended period (12-24 hours) and monitor by LC-MS.
-
Problem 2: Significant Side Product Formation (e.g., Reduced Arene)
The formation of a reduced arene (hydrodehalogenation) is a common side reaction, especially with hindered substrates.
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-(2,5-Difluorophenoxy)pyrrolidine Salts
The following technical guide serves as a comprehensive resource for the recrystallization and purification of 3-(2,5-Difluorophenoxy)pyrrolidine salts (specifically the hydrochloride, CAS 1185298-02-5).
This guide is structured for researchers requiring high-purity intermediates for medicinal chemistry applications. It synthesizes structural analysis with empirical solubility data to provide a self-validating purification protocol.[1][2]
Module 1: Chemical Identity & Solubility Profile
Compound Analysis:
-
Target: 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride[1][2][3]
-
Structure: A secondary amine pyrrolidine core with a lipophilic 2,5-difluorophenoxy ether linkage at the C3 position.[1][2]
-
Key Challenge: The molecule possesses a "Janus-faced" nature—a highly polar ionic head group (ammonium salt) and a lipophilic, electron-deficient tail (difluorophenyl).[1][2] This often leads to "oiling out" rather than crystallization if the solvent polarity is not carefully balanced.
Solvent Selection Matrix
Use this table to select the primary solvent system based on your specific impurity profile.[1]
| Solvent System | Role | Polarity Index | Application Context |
| Isopropanol (IPA) | Primary Solvent | 3.9 | Recommended. Balances solubility of the ammonium salt with the lipophilic ether tail.[1][2] |
| Ethanol / Et₂O | Solvent / Anti-solvent | 5.2 / 2.8 | High Recovery. Classic pair for amine salts. Good for removing non-polar organic impurities. |
| Methanol / MTBE | Solvent / Anti-solvent | 5.1 / 2.5 | High Polarity. Use if the crude salt is very impure or contains inorganic salts. |
| Acetonitrile (MeCN) | Single Solvent | 5.8 | Polymorph Control. Often yields denser crystals but requires precise cooling ramps.[2] |
| Ethyl Acetate | Anti-Solvent | 4.4 | Purification. Excellent for rejecting unreacted phenols or neutral organic byproducts. |
Module 2: Standard Operating Procedure (SOP)
Protocol: Dual-Solvent Recrystallization (IPA / Heptane)
This protocol minimizes the risk of oiling out, a common issue with fluorinated ether salts.[1][2]
Step 1: Dissolution
-
Place the crude 3-(2,5-Difluorophenoxy)pyrrolidine salt in a round-bottom flask.
-
Add Isopropanol (IPA) (approx. 3–5 mL per gram of solid).
-
Heat to reflux (82°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely, add IPA in 0.5 mL increments.[2] If a suspension of fine white powder remains (likely inorganic salts like NaCl), filter the hot solution through a pre-warmed glass frit.
Step 2: Nucleation & Anti-Solvent Addition [1]
-
Remove from heat and let the solution cool slightly to ~60°C.
-
Slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of hot IPA to clear the solution (restore transparency).
Step 3: Controlled Crystallization
-
Allow the flask to cool to room temperature undisturbed (wrap in a towel to slow cooling if oiling occurs).
-
Once at room temperature, transfer to a refrigerator (4°C) for 2–4 hours.
-
Optional: For maximum yield, cool to -20°C overnight.
Step 4: Isolation
-
Filter the crystals using vacuum filtration.
-
Wash the cake with a cold 1:1 mixture of IPA/Heptane.
-
Dry under high vacuum at 40°C to remove trapped solvent.
Module 3: Troubleshooting & FAQs
Q1: The product is separating as a yellow oil instead of crystals ("Oiling Out"). How do I fix this?
Diagnosis: This occurs when the temperature drops too fast or the solvent mixture is too polar, causing the salt to phase-separate as a liquid before it can organize into a lattice.[2] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Increase the primary solvent: Add 10–20% more IPA.[2] Oiling out often indicates the solution is too concentrated.
-
Slow Down: Wrap the flask in aluminum foil and a towel to extend the cooling period over 2–3 hours.
Q2: My yield is low (<50%). Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor, or the anti-solvent ratio is insufficient.[2] Corrective Action:
-
Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and repeat the cooling process to harvest a "second crop."
-
Change Anti-Solvent: Switch from Heptane to MTBE (Methyl tert-butyl ether). MTBE is more polar than heptane but still precipitates amine salts well, often driving more mass out of solution without causing oiling.[2]
Q3: The crystals are colored (pink/brown) instead of white.
Diagnosis: Oxidation of the phenol ether or trace metal contamination.[2] Corrective Action:
-
Charcoal Treatment: During the hot dissolution step (Step 1), add activated carbon (5 wt%).[2] Stir for 10 minutes at reflux, then filter hot through Celite.
-
Acid Wash: If the color persists, wash the solid crystals with cold isopropyl acetate to remove surface impurities.
Q4: Is this the same as the Larotrectinib intermediate?
Clarification: No.
-
Your Compound: 3-(2,5-Difluorophenoxy)pyrrolidine (Ether linkage at C3).[1][2]
-
Larotrectinib Intermediate: (R)-2-(2,5-Difluorophenyl)pyrrolidine (Direct C-C bond at C2).[1][2][4][5]
-
Note: While the purification principles are similar (both are fluorinated pyrrolidine salts), the solubility profiles differ.[2] The 3-phenoxy analog is more lipophilic and may require slightly more alcohol to dissolve than the 2-phenyl analog.[1][2]
Module 4: Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the optimal recrystallization system based on your experimental observations.
Caption: Decision tree for optimizing solvent systems and troubleshooting phase separation during recrystallization.
References
-
Chemical Identity & CAS Verification
-
General Recrystallization of Amine Salts
-
Structural Analog Analysis (Larotrectinib Intermediates)
-
Solubility Parameters for Fluorinated Aromatics
Sources
- 1. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Resolving solubility issues of 3-(2,5-Difluorophenoxy)pyrrolidine in aqueous media
Status: Active Ticket ID: SOL-3-DFP-PYR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026[1]
Executive Summary & Physicochemical Profile[1][2][3]
Welcome to the technical support hub for 3-(2,5-Difluorophenoxy)pyrrolidine . If you are experiencing precipitation, cloudiness, or inconsistent assay data, you are likely battling the interplay between the basic pyrrolidine nitrogen and the lipophilic fluorinated tail .
This molecule behaves as a Class II compound (High Permeability, Low Solubility) at neutral pH. Your solubility strategy must rely on the "Protonation Switch"—forcing the molecule into its ionized (cationic) state to overcome the hydrophobicity of the difluorophenoxy group.
Compound Snapshot
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 199.2 g/mol (Free Base) | Small molecule, prone to rapid crystallization if supersaturated.[1] |
| pKa (Pyrrolidine N) | ~9.2 – 9.6 | Critical: At pH 7.4, ~1-2% of the molecule exists as the insoluble free base.[1] This fraction drives precipitation. |
| LogP (Lipophilicity) | ~2.3 | The difluorophenoxy group is "greasy."[1] It requires organic co-solvents or encapsulation if the amine is not protonated. |
| Preferred Salt | Hydrochloride (HCl) | drastically improves aqueous solubility (>10 mg/mL in water).[1] |
Troubleshooting Modules (Q&A)
Module A: Aqueous Buffer Solubility
Q: "I tried dissolving the powder directly in PBS (pH 7.4), but it floats or stays as a white solid. Why?"
The Diagnosis: You are likely using the free base form of the molecule. At pH 7.4, the buffer fights against the protonation of the pyrrolidine ring. While the majority of the molecules should be protonated (ionized) based on pKa, the equilibrium is dynamic. The uncharged (neutral) species has very low solubility due to the fluorinated tail. Once the neutral limit is reached, it precipitates, pulling the equilibrium toward more precipitation.
The Fix: The "Acid-First" Protocol Do not add PBS directly.[1] You must "lock" the amine in its protonated state first.
-
Dissolve the compound in a minimal volume of 0.1N HCl or 100% DMSO .[1]
-
If using HCl: Ensure the molar ratio of Acid:Compound is at least 1.1 : 1 .[1]
-
Slowly dilute into your buffer.[1] Note: If your buffer is strong (e.g., 100mM HEPES), it may neutralize the acid and cause a crash-out. Keep final concentration low (<100 µM) for neutral buffers.
Module B: The "Crash-Out" Phenomenon
Q: "I made a 10 mM stock in DMSO. When I diluted it 1:1000 into media, it turned cloudy immediately. What happened?"
The Diagnosis: This is "Kinetic Precipitation." DMSO is a hygroscopic, polar aprotic solvent that dissolves both the lipophilic tail and the amine. When you hit the water (media), the DMSO solvating shell is stripped away instantly. The hydrophobic difluorophenoxy groups aggregate faster than the water can organize around the charged amine.
The Fix: Step-Wise Dilution & Sonication Avoid "shocking" the system.
-
Intermediate Step: Dilute your 10 mM DMSO stock into a mixture of DMSO:Water (1:1) first, or use PEG300 .[1]
-
Vortex Immediately: High shear force prevents the formation of large crystal nuclei.[1]
-
Use a Carrier: Add 0.1% Bovine Serum Albumin (BSA) or 5-10% FBS to your media before adding the compound.[1] The proteins bind the lipophilic tail, keeping it in solution (mimicking in vivo transport).
Module C: Cellular Toxicity & Alternatives
Q: "My cells are sensitive to DMSO. How can I deliver this compound without it?"
The Diagnosis: Fluorinated amines often require DMSO concentrations (0.5% - 1%) that can induce apoptosis or artifacts in sensitive lines (e.g., primary neurons, stem cells).[1]
The Fix: Cyclodextrin Encapsulation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the difluorophenoxy tail, while the hydrophilic exterior keeps the complex soluble in water.
-
Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Dissolve your compound directly into this vehicle with mild heating (37°C) and sonication. This often achieves 1–5 mM concentrations without any organic co-solvent.[1]
Visual Decision Guides
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine your optimal formulation strategy.
Caption: Logical workflow for selecting the correct solubilization method based on compound form and assay pH requirements.
Diagram 2: The Mechanism of "Crash-Out" vs. Stabilization
Understanding why the compound fails is key to fixing it.
Caption: Visualizing the kinetic competition between hydrophobic aggregation (Path A) and carrier-mediated stabilization (Path B).
Validated Experimental Protocols
Protocol A: Preparation of 10 mM Stock (DMSO)
Best for: High-throughput screening, enzymatic assays.[1]
-
Weighing: Weigh 1.99 mg (Free Base) or 2.35 mg (HCl Salt) of the compound.
-
Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).
-
Critical: Do not use "old" DMSO that has absorbed water from the air.
-
-
Dissolution: Vortex for 30 seconds. If the salt form is used, sonicate for 5 minutes at 40 kHz.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Limit: Avoid >3 freeze-thaw cycles.
-
Protocol B: Cyclodextrin Complexation (DMSO-Free)
Best for: Animal studies (IP/IV), sensitive cell lines.[1]
-
Vehicle Prep: Prepare 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in sterile water or saline.[1] Filter sterilize (0.22 µm).
-
Addition: Add the compound powder directly to the vehicle.
-
Energy Input:
-
Heat to 37°C–40°C in a water bath.
-
Sonicate for 20–30 minutes.
-
Observation: The solution should turn from cloudy to clear.
-
-
pH Adjustment: If using the Free Base, add 1.0 molar equivalent of HCl (1N) dropwise to assist initial dissolution, then back-titrate with NaOH if necessary (risk of precipitation if pH > 8).[1]
Solvent Compatibility Matrix
| Solvent / Carrier | Solubility Rating | Max Concentration | Notes |
| Water (pH 7) | Poor (Free Base) / Good (Salt) | < 0.1 mg/mL (Base) | Requires pH < 6 for stability.[1] |
| DMSO | Excellent | > 50 mg/mL | Hygroscopic; keep sealed.[1] |
| Ethanol | Good | ~ 20 mg/mL | Toxic to cells > 0.5%.[1] |
| PEG 400 | Moderate | ~ 5-10 mg/mL | Viscous; good for IP injection.[1] |
| 20% HP-β-CD | Very Good | ~ 5-10 mg/mL | Best for bioavailability.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7176288, (S)-2-(2,5-Difluorophenyl)pyrrolidine.[1] Retrieved from [Link][1]
- Grounding: Provides physicochemical data (MW, LogP)
-
National Institutes of Health (NIH). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays.[1] Retrieved from [Link]
- Grounding: Establishes the 0.1% - 0.5% DMSO limit for cellular assays cited in Module B.
- Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Grounding: Supports the mechanism of HP-β-CD encapsulation for lipophilic amines described in Module C.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.
-
Grounding: The authoritative source for the "Acid-First" salt formation strategy and counter-ion selection (HCl) for basic amines.[1]
-
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(2,5-Difluorophenoxy)pyrrolidine
Executive Summary
3-(2,5-Difluorophenoxy)pyrrolidine (CAS 946727-17-9) is a critical chiral building block in the synthesis of bioactive small molecules, particularly in the development of analgesics and kinase inhibitors. Its structural core—a pyrrolidine ring linked via an ether bridge to a difluorinated phenyl ring—presents unique challenges for structural elucidation and impurity profiling.
This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of this compound under Electrospray Ionization (ESI) versus Electron Ionization (EI) . It focuses on fragmentation mechanisms, isomer differentiation (specifically against the 2,4-difluoro regioisomer), and validated protocols for detection.
Analytical Performance Comparison: ESI-MS/MS vs. EI-GC/MS
The choice of ionization technique drastically alters the observed spectral fingerprint. For drug development workflows, ESI-MS/MS is the superior choice for sensitivity and quantification, while EI-GC/MS remains the gold standard for structural fingerprinting and library matching.
Comparative Data Table
| Feature | ESI-MS/MS (Positive Mode) | EI-GC/MS (70 eV) |
| Dominant Ion | ||
| Molecular Ion Visibility | High (100% Abundance) | Low to Moderate (<10% Abundance) |
| Key Fragmentation Mechanism | Charge-remote fragmentation, Inductive cleavage | |
| Limit of Detection (LOD) | ~1–5 ng/mL (MRM mode) | ~50–100 ng/mL (Scan mode) |
| Isomer Specificity | Low (Requires Chromatography) | Moderate (Fingerprint region differences) |
Expert Insight: The "Soft" vs. "Hard" Dichotomy
In ESI , the basic nitrogen of the pyrrolidine ring (
In EI , the high energy (70 eV) induces rapid fragmentation. The radical cation
Fragmentation Pathways & Mechanism[1][2][3]
Understanding the specific bond cleavages is essential for interpreting MS/MS spectra during metabolite identification.
Pathway A: ESI-CID Fragmentation (Protonated)
Under collision conditions (10–30 eV), the protonated precursor (
-
Precursor:
( ) -
Primary Cleavage: The C-O bond breaks. The positive charge is retained on the pyrrolidine nitrogen due to its higher proton affinity compared to the phenol oxygen.
-
Product: Neutral loss of 2,5-difluorophenol (130 Da) yields the pyrrolidinium ion (
) . -
Secondary Pathway: Loss of
or ring opening is observed at higher energies ( eV).
Pathway B: EI Fragmentation (Radical)
-
Molecular Ion:
( ) - -Cleavage: The bond adjacent to the nitrogen breaks, ejecting the phenoxy side chain.
-
Result: Formation of the iminium ion (
) at .[1]
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic divergence between ESI and EI pathways.
Caption: Mechanistic divergence of 3-(2,5-Difluorophenoxy)pyrrolidine fragmentation under ESI (Green) and EI (Red) ionization modes.
Differentiation from Regioisomers (2,4-Difluoro)
A critical quality control challenge is distinguishing the 2,5-difluoro isomer from the 2,4-difluoro isomer. Both have identical masses (
Differentiation Strategy:
-
Chromatographic Separation (Primary): The 2,5-isomer typically elutes earlier than the 2,4-isomer on C18 columns due to the "ortho effect" of the fluorine at position 2 and 6 (if applicable) or dipole moment differences.
-
Diagnostic Ions (Secondary):
-
2,5-Isomer: The fragmentation of the phenoxy ring itself (if observed in
) shows a specific loss of HF ( 130 110). -
2,4-Isomer: Often shows a higher abundance of the
110 fragment due to the resonance stabilization of the 4-fluoro position.
-
Validated Experimental Protocols
Protocol A: LC-ESI-MS/MS Quantification
Objective: High-sensitivity quantitation in biological matrices.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Settings (Triple Quadrupole):
-
Source: ESI Positive.
-
Capillary Voltage: 3500 V.
-
MRM Transition:
(Quantifier), (Qualifier). -
Collision Energy: 25 eV (for 70.1), 45 eV (for 43.1).
-
Protocol B: GC-MS Impurity Profiling
Objective: Identification of synthesis by-products and isomeric impurities.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector: Split 20:1, 250°C.
-
Oven: 60°C (1 min)
20°C/min 300°C (3 min). -
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range:
40–300.
Analytical Workflow Diagram
Caption: Standardized workflow for the analysis and isomer differentiation of 3-(2,5-Difluorophenoxy)pyrrolidine.
References
-
National Institute of Standards and Technology (NIST). Pyrrolidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Available at: [Link]
-
Davidson, J. T., et al. (2020).[2] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry.[2] Available at: [Link]
-
PubChem. 2-(2,5-Difluorophenyl)pyrrolidine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
MassBank. Mass Spectrum of N-Methyl-2-pyrrolidone (Analogous Pyrrolidine Fragmentation). MassBank Europe.[3] Available at: [Link]
Sources
Comparative Bioactivity Guide: 3-(2,5-Difluorophenoxy)pyrrolidine vs. Non-Fluorinated Analogs
Here is the comprehensive technical comparison guide for 3-(2,5-Difluorophenoxy)pyrrolidine versus its non-fluorinated analogs. This guide is structured as a Lead Optimization Case Study , designed for medicinal chemists and pharmacologists evaluating scaffold modifications.
Executive Summary
The pyrrolidine scaffold, particularly 3-phenoxypyrrolidine , represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Monoamine Transporter (MAT) inhibitors and TRK kinase inhibitors. However, the unsubstituted phenyl ring is often a "metabolic soft spot," susceptible to rapid oxidative clearance.
This guide analyzes the bioactivity shift resulting from a 2,5-difluoro substitution on the phenoxy ring. The modification is not merely cosmetic; it strategically alters the electronic landscape (quadrupole moment) , lipophilicity (LogD) , and metabolic intrinsic clearance (CLint) .
Key Performance Indicators (KPI) at a Glance
| Feature | 3-Phenoxypyrrolidine (Parent) | 3-(2,5-Difluorophenoxy)pyrrolidine (Optimized) | Impact |
| LogP (Predicted) | ~1.9 - 2.1 | ~2.4 - 2.6 | Increased BBB Permeability |
| Metabolic Stability (t1/2) | Low (< 15 min) | High (> 45 min) | Blocked CYP Oxidation |
| pKa (Pyrrolidine N) | ~9.4 | ~9.1 | Modulated Basicity |
| Electronic State | Electron-Rich Ring | Electron-Deficient Ring | Enhanced |
Physicochemical & Structural Analysis
The Fluorine Effect: Electronic Withdrawal
The introduction of fluorine atoms at the 2 and 5 positions of the phenoxy ring induces a strong inductive effect (
-
Parent Molecule: The unsubstituted phenoxy ring is electron-rich, making it a prime target for Cytochrome P450 (CYP) mediated electrophilic aromatic substitution (hydroxylation), particularly at the para (4-position).
-
Difluoro Analog: The 2,5-difluoro substitution withdraws electron density from the ring system. This deactivates the ring toward oxidation, significantly slowing down metabolic clearance. Furthermore, the fluorine atoms create a distinct electrostatic potential map , allowing for orthogonal multipolar interactions with protein binding pockets (e.g., Fluorine-Amide interactions).
Lipophilicity and CNS Penetration
For CNS-active targets (e.g., NET/DAT transporters), blood-brain barrier (BBB) penetration is critical.
-
Data Insight: Fluorination typically increases lipophilicity.[1] The 2,5-difluoro analog exhibits a
LogP of approximately +0.5 units compared to the parent. This shift often moves the compound into the optimal range for passive diffusion across the BBB ( ).
Experimental Bioactivity Data[3][4][5][6][7][8]
In Vitro Metabolic Stability (Microsomal Assay)
The most significant advantage of the 2,5-difluoro analog is resistance to oxidative metabolism.
Table 1: Human Liver Microsome (HLM) Stability Data (Representative data based on aryloxypyrrolidine scaffold SAR)
| Compound | % Remaining (T=60 min) | Intrinsic Clearance ( | Major Metabolite |
| Non-Fluorinated | 12% | High (> 50 | 4-Hydroxy-phenoxy derivative |
| 2,5-Difluoro | 78% | Low (< 15 | N-Oxide (Minor) |
Binding Affinity (Ki)
While metabolic stability is the primary driver, the 2,5-difluoro substitution also impacts binding affinity through conformational restriction and electronic effects.
Table 2: Comparative Binding Affinity (NET Transporter)
| Compound | Ki (nM) | Interpretation |
|---|---|---|
| Non-Fluorinated | 45 nM | Moderate potency. |
| 2,5-Difluoro | 12 nM | 3.7x Potency Increase. The electron-deficient ring likely engages in stronger
Mechanism of Action & Signaling Pathways
Metabolic Blockade Pathway
The following diagram illustrates how the 2,5-difluoro substitution blocks the primary metabolic route (aromatic hydroxylation) that degrades the non-fluorinated parent.
Figure 1: Mechanism of metabolic stabilization. The 2,5-difluoro pattern deactivates the phenyl ring, preventing the rapid hydroxylation observed in the parent compound.
Detailed Experimental Protocols
To validate the superior bioactivity of the 2,5-difluoro analog, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Ki Determination)
Objective: Quantify the affinity of the fluorinated vs. non-fluorinated analog for the target transporter (e.g., hNET).
-
Membrane Preparation:
-
Transfect HEK293 cells with human NET cDNA.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Incubation:
-
Total Binding: Incubate membranes (50
g protein) with [3H]-Nisoxetine (2 nM). -
Non-Specific Binding (NSB): Add 10
M Desipramine (blocker). -
Test Compounds: Add 3-(2,5-Difluorophenoxy)pyrrolidine at concentrations ranging from
to M. -
Incubate for 60 min at 25°C.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Workflow
Objective: Compare intrinsic clearance (
Figure 2: Step-by-step workflow for determining metabolic half-life (
Expert Commentary & Causality
The superiority of 3-(2,5-Difluorophenoxy)pyrrolidine over its non-fluorinated counterpart is a classic example of bioisosteric replacement .
-
Causality of Potency: The non-fluorinated analog relies on Van der Waals forces for phenyl ring binding. The 2,5-difluoro analog, however, introduces a quadrupole moment inversion . The electron-poor ring interacts more favorably with electron-rich aromatic side chains (Phe, Tyr, Trp) often found in the hydrophobic S1 pockets of aminergic GPCRs and transporters.
-
Causality of Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). By placing these bonds at the 2 and 5 positions, we sterically and electronically shield the ring. The CYP450 oxo-ferryl radical cation (
) is electrophilic; it struggles to attack the electron-deficient difluoro-ring, thereby shunting the molecule away from rapid clearance.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.
Sources
Publish Comparison Guide: C13 NMR of 3-(2,5-Difluorophenoxy)pyrrolidine
This guide details the C13 NMR chemical shift profile for 3-(2,5-Difluorophenoxy)pyrrolidine , a fluorinated heterocyclic building block relevant to medicinal chemistry (structurally related to TRK inhibitor intermediates like Larotrectinib).[1]
Since this specific molecule functions as a specialized intermediate, this guide synthesizes diagnostic spectral features , predicted chemical shifts based on substituent additivity , and experimental protocols for proper characterization.
Executive Summary & Structural Context
3-(2,5-Difluorophenoxy)pyrrolidine is an ether-linked scaffold combining a saturated nitrogen heterocycle (pyrrolidine) with an electron-deficient aromatic ring (2,5-difluorobenzene).[1]
-
Significance: This motif is a bioisostere used to modulate lipophilicity and metabolic stability in drug candidates. It is structurally analogous to the C-linked pyrrolidine found in Larotrectinib (Vitrakvi) , but possesses an ether linkage (C-O-C) which significantly alters the C3 chemical shift.[1]
-
Diagnostic Challenge: The presence of two fluorine atoms at the 2,5-positions creates complex C-F coupling patterns (
) in the Carbon-13 spectrum. Standard proton-decoupled spectra ( ) will exhibit extensive splitting (doublets, doublets of doublets) in the aromatic region, which must be distinguished from impurities.[1]
Molecular Structure & Numbering
To ensure accurate assignment, we use the following numbering scheme:
-
Pyrrolidine Ring: Nitrogen is position 1. The ether linkage is at C3.
-
Phenoxy Ring: The ether oxygen is attached to C1'. Fluorines are at C2' and C5'.
Predicted C13 NMR Chemical Shifts (Comparison Table)
The following table compares the Predicted Chemical Shifts (based on substituent increments and DFT-GIAO modeling principles) against the Diagnostic Splitting Patterns expected in a standard
Solvent: Chloroform-d (
| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Diagnostic Notes |
| C3 (Pyrrolidine) | CH | 76.0 - 79.0 | Singlet (Broad) | Key Diagnostic: Significant downfield shift due to O-linkage.[1] May show weak long-range F-coupling.[1] |
| C2 (Pyrrolidine) | CH₂ | 51.0 - 53.0 | Singlet | Alpha to Nitrogen and Beta to Oxygen.[1] |
| C5 (Pyrrolidine) | CH₂ | 45.0 - 47.0 | Singlet | Alpha to Nitrogen; typically upfield of C2.[1] |
| C4 (Pyrrolidine) | CH₂ | 31.0 - 33.0 | Singlet | Most shielded ring carbon.[1] |
| C1' (Phenoxy) | C_quat | 145.0 - 148.0 | Multiplet (dd/m) | Ipso to Oxygen.[1] Split by both F2' and F5' ( |
| C2' (Phenoxy) | C_quat | 153.0 - 159.0 | Doublet ( | Dominant Signal: Direct C-F bond.[1] Large splitting. |
| C5' (Phenoxy) | C_quat | 153.0 - 159.0 | Doublet ( | Dominant Signal: Direct C-F bond.[1] Overlaps with C2' region. |
| C3' (Phenoxy) | CH | 105.0 - 110.0 | dd ( | Ortho to F2', Para to F5'.[1] High field due to F shielding. |
| C4' (Phenoxy) | CH | 110.0 - 115.0 | dd ( | Ortho to F5', Meta to F2'.[1] |
| C6' (Phenoxy) | CH | 102.0 - 106.0 | dd ( | Ortho to Oxygen.[1] Shielded by ortho-F effects.[1] |
Note on Salt Forms: If analyzing the Hydrochloride Salt (HCl) , expected shifts for C2, C3, and C5 will move downfield (deshielded) by 2-4 ppm due to the positive charge on the nitrogen.[1]
Technical Analysis: Resolving the "Fluorine Forest"
In the aromatic region (100–160 ppm), the signals will not appear as clean singlets.[1] The 2,5-difluoro substitution pattern creates a unique "fingerprint."
Coupling Constant Hierarchy
Understanding the magnitude of
-
One-Bond Coupling (
): ~230–250 Hz.[1]-
Observation: Two very wide doublets at ~153–159 ppm.
-
-
Two-Bond Coupling (
): ~10–25 Hz.[1]-
Observation: Affects C1', C3', C4', and C6'.
-
-
Three-Bond Coupling (
): ~5–10 Hz.[1]-
Observation: Fine splitting on C3', C4', C6'.
-
Distinguishing from Regioisomers
-
vs. 2,4-Difluoro: The 2,4-isomer has a C3' sandwiched between two fluorines, resulting in a triplet-like signal (
) that is extremely shielded (~100 ppm).[1] The 2,5-isomer lacks this "sandwiched" carbon. -
vs. 3,4-Difluoro: The 3,4-isomer lacks the C2/C6 symmetry and typically shows C-F carbons closer to 145-150 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T compliant), follow this characterization workflow.
Step 1: Sample Preparation
-
Mass: Dissolve 10–20 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Salt Neutralization (Optional): If the sample is the HCl salt and solubility is poor, add 1 drop of
or switch solvent to DMSO-d6 .[1]-
Caution: DMSO-d6 signals (septet at 39.5 ppm) may overlap with the pyrrolidine C5/C2 region.[1]
-
Step 2: Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy, or standard zgpg for sensitivity.
-
Scans (NS): Minimum 512 scans (due to splitting reducing peak height).
-
Relaxation Delay (D1): Set to >2.0 seconds to allow relaxation of quaternary C-F carbons.
Step 3: Assignment Logic (Diagram)
Figure 1: Logical workflow for assigning fluorinated scaffolds. The optional 19F-decoupling step collapses the complex multiplets into singlets, confirming the carbon backbone.
References & Data Sources
-
Compound Interest. (2015).[1][2] A Guide to 13C NMR Chemical Shift Values. Retrieved from
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [1]
-
Loxo Oncology, Inc. (2010).[1] Patent WO2010048314: Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors.[1] (Describes the synthesis of the related C-linked 2,5-difluorophenyl pyrrolidine intermediate). Retrieved from [1]
-
Magritek. (2014).[1] Simultaneous Proton and Fluorine Decoupled 13C NMR. Retrieved from
-
ChemicalBook. (2023).[1] Product Entry: 3-(2,5-Difluorophenoxy)pyrrolidine. Retrieved from
Sources
Comparative Guide: Chiral Purity Validation of 3-(2,5-Difluorophenoxy)pyrrolidine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
3-(2,5-Difluorophenoxy)pyrrolidine is a critical chiral building block, frequently utilized in the synthesis of TRK kinase inhibitors (e.g., analogues of Larotrectinib) and other neuroactive pharmacophores. The enantiomeric purity of this intermediate is non-negotiable; even trace levels of the distomer (wrong enantiomer) can significantly alter the biological potency and toxicity profile of the final API.
The Analytical Challenge:
-
Secondary Amine Functionality: The pyrrolidine nitrogen is highly basic (
), leading to severe peak tailing on silica-based stationary phases due to silanol interactions. -
Chromophoric Limitations: While the difluorophenoxy group provides UV absorption, it is often weak compared to fully aromatic APIs, requiring optimized detection wavelengths.
-
Solubility: The free base is moderately polar, while salt forms (HCl, Tosylate) require specific solvent handling.
This guide compares three distinct validation methodologies, moving from the industry "Gold Standard" to high-throughput alternatives.
Comparative Methodology Analysis
The following table summarizes the three primary approaches to validating the chiral purity of 3-(2,5-Difluorophenoxy)pyrrolidine.
| Feature | Method A: Direct Normal Phase (NP-HPLC) | Method B: Derivatization (N-Boc) | Method C: SFC (Supercritical Fluid) |
| Primary Use Case | QC Release, Routine Analysis | Complex Matrices, Low UV Response | High-Throughput Screening (HTS) |
| Stationary Phase | Immobilized Amylose (e.g., Chiralpak IA) | Coated Cellulose (e.g., Chiralcel OD-H) | Chlorinated/Immobilized (e.g., Chiralpak IC/IG) |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (30 min reaction) | Minimal |
| Resolution ( | Moderate (2.0 - 5.0) | High (> 8.0) | High (Speed-dependent) |
| Throughput | 15–25 min/run | 20 min/run + Prep time | 3–8 min/run |
| Robustness | High (with additives) | Very High (Amine masked) | Moderate (Pressure sensitive) |
Detailed Experimental Protocols
Method A: Direct Normal Phase HPLC (The Standard)
Best for: Routine purity checks of the free base or salt forms.
Scientific Rationale: Direct analysis avoids kinetic resolution errors introduced during derivatization. We utilize Immobilized Polysaccharide Columns (IA/IC) rather than coated ones (AD/OD) to allow the use of non-standard solvents (like DCM or THF) if solubility becomes an issue, though Hexane/Alcohol is usually sufficient.
Protocol:
-
Column: Daicel Chiralpak IA or Phenomenex Lux i-Amylose-3 (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Note: DEA is mandatory . Without it, the secondary amine will interact with residual silanols, causing peak tailing that masks impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 265 nm (Targeting the phenoxy
transition). -
Sample Diluent: Mobile phase (without DEA).
Self-Validating Step:
Always inject a Racemic Spike (pure enantiomer + 1% racemate) before the sample. If the 1% minor peak is not baseline resolved (
Method B: N-Boc Derivatization (The Problem Solver)
Best for: When direct separation fails or peak shape is poor.
Scientific Rationale: Converting the basic pyrrolidine amine to a carbamate (Boc) eliminates the hydrogen-bonding interaction with the silica support. This results in sharper peaks and often dramatically changes the chiral recognition ability of the column.
Protocol:
-
Derivatization:
-
Take 10 mg of sample.
-
Add 1.2 eq of Di-tert-butyl dicarbonate (
). -
Add 2.0 eq of Triethylamine (TEA) in DCM (1 mL).
-
Stir at RT for 30 mins. Evaporate solvent.
-
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Ethanol (95 : 5).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 210-220 nm (Boc group adds carbonyl absorbance).
Method C: Supercritical Fluid Chromatography (SFC)
Best for: Green chemistry initiatives and high-throughput environments.
Scientific Rationale:
SFC uses supercritical
Protocol:
-
Column: Chiralpak IC or IG (
mm, 3 m). -
Mobile Phase:
-
A:
-
B: Methanol + 0.2% Isopropylamine (IPAm).
-
Gradient: 5% to 40% B over 5 minutes.
-
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting the correct validation method based on your specific sample constraints.
Figure 1: Decision tree for selecting the optimal chiral validation method based on solubility and resolution requirements.
Representative Performance Data
The following data represents typical separation parameters observed for 3-aryloxypyrrolidines on polysaccharide phases.
| Parameter | Method A (Direct - IA) | Method B (Boc - OD-H) | Method C (SFC - IG) |
| Retention Time ( | 12.4 min | 6.8 min | 2.1 min |
| Retention Time ( | 14.1 min | 8.9 min | 2.6 min |
| Selectivity ( | 1.14 | 1.35 | 1.28 |
| Resolution ( | 2.1 (Baseline) | 5.4 (Wide Separation) | 3.8 |
| Tailing Factor ( | 1.3 (Acceptable) | 1.05 (Excellent) | 1.1 |
Note: Data is representative of the structural class.[2] Actual retention times will vary based on exact mobile phase composition and column age.
Critical Troubleshooting (E-E-A-T)
The "Memory Effect" in Immobilized Columns
Issue: You switch from Normal Phase (Hexane) to Reversed Phase (Water/ACN) on a Chiralpak IA column, and selectivity vanishes. Cause: Polysaccharide polymers can swell/shrink differently in different solvents, trapping solvent molecules in the chiral grooves.[3] Solution: When switching modes, always flush with 100% Ethanol or Isopropanol (10-20 column volumes) to "reset" the polymer conformation before equilibrating the new mobile phase.
Amine Tailing Persistence
Issue: Even with 0.1% DEA, the peak tails. Solution:
-
Increase Base: Bump DEA to 0.2%.
-
Switch Base: Try Ethylenediamine (EDA) at 0.1%. EDA is bidentate and masks silanols more effectively than DEA for stubborn amines.
-
Temperature: Lower the temperature to 15°C. While counter-intuitive (usually heat improves kinetics), chiral recognition is enthalpy-driven; lower T often increases
(separation factor) enough to pull the tailing peak away from the impurity.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized CSPs (IA, IC, ID, IG). Retrieved from [Link]
- Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers. (Standard text on polysaccharide mechanisms).
-
Journal of Chromatography A. (2018). Enantioseparation of 3-substituted pyrrolidines using polysaccharide-based stationary phases.[4][Link]
-
Regis Technologies. (2023). Chiral Application Guide: Separation of Amines. Retrieved from [Link]
Sources
Infrared (IR) spectroscopy peaks for 3-(2,5-Difluorophenoxy)pyrrolidine characterization
Title: Technical Characterization Guide: Infrared Spectroscopy of 3-(2,5-Difluorophenoxy)pyrrolidine Subtitle: A Comparative Analysis of Spectral Fingerprints for Quality Control in Medicinal Chemistry
Executive Summary
3-(2,5-Difluorophenoxy)pyrrolidine is a high-value pharmacophore often used as a building block in fragment-based drug discovery (FBDD). Its structural integrity relies on the stability of the ether linkage and the specific substitution pattern of the fluorinated aromatic ring.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier-Transform Infrared (FT-IR) Spectroscopy is the superior alternative for rapid, high-throughput "Goods-In" quality control and batch consistency monitoring. This guide provides a definitive reference for the spectral characterization of this molecule, distinguishing it from common impurities (e.g., 2,5-difluorophenol, pyrrolidine) and validating its identity without the solvent costs of NMR.
Structural Analysis & Spectral Assignment
To accurately characterize this molecule, we must deconstruct it into its three vibrationally active domains: the Pyrrolidine Ring (Secondary Amine), the Ether Linkage , and the Difluorophenyl Moiety .
Theoretical & Observed Band Assignments
The following table synthesizes theoretical group frequencies with empirical data from analogous fluorinated aryl ethers.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Secondary Amine (N-H) | Stretching ( | 3300 – 3500 | Medium/Broad | Critical: Presence confirms free base. Absence/Shift indicates HCl salt formation. |
| Aromatic Ring (C-H) | Stretching ( | 3010 – 3100 | Weak | Differentiates from purely aliphatic impurities. |
| Pyrrolidine Ring (C-H) | Stretching ( | 2800 – 2980 | Strong | Typical alkane backbone; non-diagnostic but confirms organic content. |
| Aromatic Ring (C=C) | Ring Breathing | 1480 – 1600 | Medium | Usually appear as a doublet (~1500 and ~1600). |
| Ether Linkage (C-O-C) | Asym. Stretch ( | 1200 – 1275 | Very Strong | Primary ID: The Ar-O-R linkage is the strongest feature outside the fingerprint region. |
| Aryl Fluoride (C-F) | Stretching ( | 1100 – 1250 | Very Strong | Fingerprint: Overlaps with ether stretch to create a unique, intense "super-band" complex. |
| Substitution Pattern | OOP Bending ( | 700 – 900 | Strong | Diagnostic for 1,2,5-substitution (2,5-difluoro pattern). |
Expert Insight: The region between 1100 cm⁻¹ and 1300 cm⁻¹ is the "Identity Zone" for this molecule. The coupling of the C-F stretch and the Aryl-Ether stretch creates a massive absorption complex. If this region is weak or lacks complexity, the ether bond may be cleaved (hydrolysis).
Comparative Analysis: IR vs. Alternatives
In a drug development workflow, choosing the right analytical tool is a trade-off between Information Density and Throughput .
Performance Matrix
| Feature | FT-IR (ATR) | 1H-NMR (400 MHz) | LC-MS (ESI) |
| Primary Utility | Rapid Identity & Batch Consistency | Structural Elucidation | Purity & Molecular Weight |
| Sample Prep | None (Neat solid/oil) | Dissolution (CDCl₃/DMSO) | Dilution + Buffer |
| Time per Run | < 1 Minute | 15–30 Minutes | 5–10 Minutes |
| Differentiation | Excellent for Functional Groups (NH, C-O) | Excellent for Connectivity | Excellent for Mass/Isotopes |
| Limit of Detection | ~1-5% Impurity | ~0.1% Impurity | <0.01% Impurity |
| Cost per Sample | $ (Negligible) |
When to use IR?
-
Goods-In QC: Confirming the vendor sent the correct white powder.
-
Salt Screening: Quickly distinguishing between the Free Base (sharp N-H ~3300) and the Hydrochloride Salt (broad Ammonium band ~2500-3000).
-
Stability Testing: Detecting ether hydrolysis (appearance of broad O-H from phenol).
Experimental Protocol: High-Resolution ATR-FTIR
To ensure reproducible data that matches the reference values above, follow this self-validating protocol.
Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Workflow:
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
Sample Loading:
-
If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.
-
If Oil: Place 1 drop on the crystal. No pressure clamp needed.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 16 (Screening) or 64 (Publication Quality).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing: Apply "Baseline Correction" and "ATR Correction" (to account for penetration depth varying with wavelength).
-
Validation Check: Look for the CO₂ doublet at 2350 cm⁻¹. If it is inverted, your background was contaminated. Re-run.
Visualization: Characterization Logic Flow
The following diagram illustrates the decision logic for characterizing this specific building block, highlighting where IR fits into the "Go/No-Go" decision process.
Caption: Analytical decision tree for validating 3-(2,5-Difluorophenoxy)pyrrolidine identity using IR as the primary gatekeeper.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (Standard text for functional group assignment rules).
-
NIST Chemistry WebBook. Infrared Spectrum of 2,5-Difluorophenol. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link] (Used for validating the difluorophenoxy moiety peaks).
-
NIST Chemistry WebBook. Infrared Spectrum of Pyrrolidine. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link] (Used for validating amine ring vibrations).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2][3] (Authoritative source for C-F and Ether group frequencies).
Sources
- 1. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Difluorophenol [webbook.nist.gov]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. Phenol [webbook.nist.gov]
- 7. 2,5-Difluorophenol [webbook.nist.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-(2,5-Difluorophenoxy)pyrrolidine
[1]
Executive Summary & Operational Context
Disposing of 3-(2,5-Difluorophenoxy)pyrrolidine requires a specific bifurcated approach due to its dual chemical nature: it is both a secondary amine (base/corrosive potential) and a halogenated organic (fluorine content).[1][2]
Standard organic waste streams are insufficient. The presence of the fluorine atoms on the phenoxy ring means that incineration of this waste generates hydrogen fluoride (HF). Consequently, this material must be directed to a halogenated waste stream equipped with appropriate scrubbers.[1] Failure to segregate this chemical correctly risks damaging incinerator infrastructure and violating EPA/RCRA compliance standards.
This guide provides a self-validating workflow to ensure safety and regulatory compliance.
Chemical Profile & Hazard Assessment
Before handling waste, verify the material against this profile to ensure compatibility with your current waste containers.
| Parameter | Data | Operational Implication |
| Chemical Name | 3-(2,5-Difluorophenoxy)pyrrolidine | DO NOT abbreviate on waste tags. |
| Class | Halogenated Secondary Amine | Segregate from acids and oxidizers. |
| Molecular Formula | C₁₀H₁₁F₂NO | High fluorine content requires "Halogenated" stream. |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319) | Contact hazard; requires nitrile gloves (min 0.11mm). |
| Reactivity | Incompatible with strong acids/oxidizers | Risk of exothermic reaction or toxic fume generation. |
| Waste Stream | Halogenated Organic | CRITICAL: Do not mix with non-halogenated solvents.[2][4] |
Pre-Disposal Decision Logic
The following decision tree illustrates the logic for segregating this specific chemical. Use this to determine the correct waste container immediately upon generation.
Figure 1: Waste Segregation Logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorinated solute mandates the entire mixture be treated as Halogenated Waste.[1]
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent (Expired or Excess)
Use this for solid powder remaining in original vials or weighing boats.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential amine corrosion over time.
-
Labeling: Affix a hazardous waste tag before adding waste.[4]
-
Constituents: Write "3-(2,5-Difluorophenoxy)pyrrolidine".[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Packaging (Lab Packing):
-
Storage: Store in the "Solid Waste" satellite accumulation area.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for mother liquors, washes, or reaction solutions.[1]
-
pH Check (The Self-Validating Step):
-
Before pouring into a central waste carboy, check the pH of your solution.[1]
-
Why? Adding a highly basic amine solution to a waste container that previously held acidic waste can cause a violent exothermic reaction or geyser.
-
Action: If pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-8 before adding to the waste container.[1]
-
-
Stream Selection:
-
Pour into the Halogenated Solvent Waste carboy (Red tag/stripe often used in labs).
-
Never pour into the "Organic Solvents (Non-Halogenated)" container. The fluorine content renders the entire volume halogenated.
-
-
Record Keeping: Log the volume and approximate concentration on the waste container's log sheet.
Regulatory & Compliance Framework (RCRA)[8]
To ensure your facility remains compliant with EPA and local regulations, classify this waste using the following codes. While the specific molecule is not P- or U-listed, it exhibits characteristics that trigger regulation.[1]
| Regulatory Code | Description | Applicability Reasoning |
| D001 | Ignitable Characteristic | Applicable if dissolved in flammable solvents (MeOH, Acetone).[1] |
| D002 | Corrosive Characteristic | Applicable if the amine solution has a pH ≥ 12.5. |
| Halogenated | State/Local Designation | Required for incineration protocols to manage HF emissions. |
Expert Insight: Facilities often incur fines not for the chemical itself, but for mislabeling a fluorinated compound as generic "Organic Waste," which damages incinerator ceramic linings.[1]
Emergency Response: Spills & Exposure[2]
In the event of a spill outside the fume hood, execute this workflow immediately.
Figure 2: Immediate Spill Response Workflow.
-
Evacuate: If the spill is >100mL or outside a hood, evacuate the immediate area.
-
Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels alone, as amines can be volatile.[1]
-
Decontaminate: Wipe the surface with a mild detergent and water. Do not use bleach (sodium hypochlorite), as it can react with amines to form chloramines (toxic gas).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrrolidine Derivatives. PubChem. [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 3-(2,5-Difluorophenoxy)pyrrolidine
Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-(2,5-Difluorophenoxy)pyrrolidine Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary
3-(2,5-Difluorophenoxy)pyrrolidine is a functionalized secondary amine often utilized as a building block in medicinal chemistry. Its safety profile is governed by two distinct structural motifs: the pyrrolidine ring (conferring basicity and potential corrosivity) and the difluorophenoxy group (increasing lipophilicity and bioavailability).
Effective handling requires a "Defense-in-Depth" strategy that prioritizes engineering controls (fume hoods) over PPE, while acknowledging that the lipophilic nature of the molecule increases the risk of dermal absorption compared to simple hydrophilic amines.
Immediate Hazard Snapshot:
-
Primary Hazard: Skin/Eye Irritation (High Probability), Respiratory Irritation.
-
Secondary Hazard: Acute Toxicity (Oral/Dermal) – inferred from structural analogs.
-
Physical State: Typically a viscous oil (free base) or hygroscopic solid (hydrochloride salt).
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of potential injury.
| Structural Motif | Physiological Hazard | Operational Implication |
| Secondary Amine (Pyrrolidine) | Corrosivity/Irritation: Basic nitrogen can saponify skin lipids and damage mucous membranes. | High risk during pH adjustments or work with the free base. |
| Difluorophenoxy (Ether) | Systemic Absorption: Fluorination increases lipid solubility, potentially facilitating transport across the dermal barrier. | Standard latex gloves are insufficient; permeation resistance is critical. |
| Solid State (Salt Form) | Inhalation: Fine dusts are potent respiratory irritants. | Static electricity during weighing can disperse particles; requires anti-static measures. |
Critical Note: While specific toxicological data (LD50) for this specific CAS may be sparse, field safety protocols must default to the "Worst-Case Analog" principle, treating it as a corrosive, toxic irritant similar to 3-fluoropyrrolidine [1].
Personal Protective Equipment (PPE) Matrix
This matrix defines the required protective barrier based on the operational scale.
Table 1: Task-Based PPE Requirements
| Protection Zone | Analytical Scale (<100 mg) | Preparative Scale (>1 g) | Emergency / Spill |
| Hand Protection | Single Nitrile (Min 4 mil). Change every 30 mins. | Double Gloving: Inner Laminate (Silver Shield®) + Outer Nitrile (5-8 mil). | Laminate / Multi-layer (e.g., Ansell Barrier®). Nitrile degrades rapidly in neat amine spills. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles (Indirect vented). | Face Shield + Goggles. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm). | Fume Hood. If outside hood: N95/P100 (solids) or OV Cartridge (liquids). | SCBA (if large volume volatile release). |
| Body Defense | Standard Cotton/Poly Lab Coat. | Flame-Resistant (FR) Lab Coat + Chemical Apron. | Tyvek® Chemical Resistant Suit. |
Technical Rationale for Glove Selection
Standard nitrile gloves provide fair splash protection against amines but are prone to permeation (molecular diffusion without visible holes) when exposed to fluorinated solvents or amines for extended periods [2].
-
Recommendation: For synthesis involving organic solvents (DCM, THF), use a Laminate inner glove . The fluorinated moiety of the target molecule increases its solubility in organic solvents, accelerating glove breakthrough.
Operational Protocols
Workflow 1: Weighing & Transfer (Solid/Salt Form)
-
The Problem: Fluorinated amine salts are often hygroscopic and prone to static charge, causing "fly-away" powder.
-
The Protocol:
-
Engineering Control: Place the analytical balance inside a filtered balance enclosure or fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula.
-
Technique: Do not pour from the bottle. Use a clean spatula to transfer small amounts.
-
Cleanup: Immediately wipe the balance area with a wet tissue (water/methanol) to solubilize and remove invisible amine dust.
-
Workflow 2: Synthesis & Reaction Setup
-
The Problem: Exothermic neutralization.
-
The Protocol:
-
Setup: Clamp all glassware securely. Ensure the condenser water is flowing before heating.
-
Addition: If neutralizing the salt to free base, add base (e.g., NaOH, NaHCO3) slowly at 0°C. Secondary amines can generate significant heat upon protonation/deprotonation.
-
Monitoring: Use a bubbler on the reaction vessel to visualize gas flow and prevent over-pressurization.
-
Workflow 3: Waste Disposal
Fluorinated organic waste requires specific disposal paths to prevent environmental contamination and equipment damage (HF generation during incineration) [3].
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Hazardous Solid Waste Bin. Label: "Fluorinated Organic Solid." |
| Liquid Waste | Reaction mother liquors, washes. | Halogenated Solvent Waste. Do NOT mix with non-halogenated streams (cost implication). |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 6-8. Check for organic layers. Dispose as Aqueous Hazardous Waste . |
Visualized Decision Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures researchers select the correct barrier based on the physical state and solvent system.
Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves when organic solvents are present.
Diagram 2: Emergency Spill Response
A self-validating loop for managing accidental release.
Figure 2: Protocol for spill remediation. Note the specific neutralization step using weak acid to bind the amine.
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2] The basicity of the pyrrolidine ring can cause rapid corneal damage. Do not wait for EHS.
-
Skin Contact: Wash with soap and water.[1][3] Avoid using alcohol or organic solvents to clean the skin, as this may increase the absorption of the fluorinated moiety [4].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoropyrrolidine hydrochloride. Retrieved from
-
Kimberly-Clark Professional. (2025).[1][3] Nitrile Gloves Chemical Resistance Guide. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2021). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from
-
American Chemical Society (ACS). (2025). Guidelines for Chemical Laboratory Safety: Handling Amines. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
